2,2'-Ethylenedioxydiphenol
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Overview
Description
2,2’-Ethylenedioxydiphenol, also known as 1,2-Bis(2-hydroxyphenoxy)ethane or Ethylene Glycol Bis(2-hydroxyphenyl) Ether, is a chemical compound with the molecular formula C14H14O4 . It is a colorless to pale yellow liquid that is commonly used in various fields such as medical research, environmental research, and industrial research.
Molecular Structure Analysis
The molecular weight of 2,2’-Ethylenedioxydiphenol is 246.26 . The molecular formula is C14H14O4 . The canonical SMILES structure is C1=CC=C(C(=C1)O)OCCOC2=CC=CC=C2O .Physical and Chemical Properties Analysis
2,2’-Ethylenedioxydiphenol has a boiling point of 434.8ºC at 760 mmHg and a flash point of 216.8ºC . It has a density of 1.261g/cm³ . It is a colorless to pale yellow liquid.Scientific Research Applications
Fluorescence Derivatization in Chromatography
2-Amino-4,5-ethylenedioxyphenol serves as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography, reacting selectively with aldehydes to produce fluorescent products. This enables the separation and detection of these compounds at very low concentrations (Nohta et al., 1994).
Fenton-Like Processes in Environmental Science
Ethylenediamine-N,N'-disuccinic acid (EDDS), a strong complexing agent, is used in Fenton-like processes for degrading pollutants like bisphenol A. It maintains iron in a soluble form and enhances the generation of Fe(II), crucial for producing hydroxyl radicals, which are effective in pollutant degradation (Huang et al., 2013).
Applications in Solar Cells
Phenothiazine derivatives with various conjugated linkers, including 3,4-ethylenedioxythiophene, have been synthesized and used in dye-sensitized solar cells. They significantly impact the device's performance and energy conversion efficiency (Kim et al., 2011).
Catalyst in Polymer-Supported Systems
Poly(3,4-ethylenedioxythiophene) has been utilized to immobilize both metal particle catalysts and reagents in a polymer film for catalytic reactions. This system has been shown to be effective in various reactions including hydrogenation and electro-oxidation processes (Sivakumar & Phani, 2011).
Bioremediation of Environmental Pollutants
Laccase from Fusarium incarnatum UC-14 has been studied for the bioremediation of Bisphenol A, a recognized endocrine-disrupting chemical. This process involves the degradation of BPA through oxidation and ring-opening steps, highlighting the potential of enzymes in environmental cleanup (Chhaya & Gupte, 2013).
Synthesis of Polyphenol-Containing Nanoparticles
Polyphenol-containing nanoparticles, with their antioxidation property and anticancer activity, are significant in bioimaging, therapeutic delivery, and other biomedical applications. These nanoparticles, formed by coordination interactions between polyphenols and metal ions, show promise in various health-related applications (Guo et al., 2021).
Electrochemical Synthesis from Precursors
Electrochemical synthesis of poly(3,4-ethylenedioxythiophene) from 2,2′-Ethylenedioxybithiophene, a precursor, has been investigated. This process occurs at a less positive potential compared to the parent poly(3,4-ethylenedioxythiophene), demonstrating an efficient method for creating conducting polymers (Akoudad & Roncali, 1998).
Electrochromic Polymers
Alkyl-derivatized poly(3,4-ethylenedioxythiophenes) have been synthesized, showing potential as high-contrast electrochromic polymers. These polymers exhibit significant changes in color and transparency upon oxidation and reduction, useful in various applications like smart windows and displays (Sankaran & Reynolds, 1997).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[2-(2-hydroxyphenoxy)ethoxy]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c15-11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16/h1-8,15-16H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYNAEBLJBDWPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCCOC2=CC=CC=C2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30409128 |
Source
|
Record name | 2,2'-Ethylenedioxydiphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30409128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20115-81-5 |
Source
|
Record name | 2,2'-Ethylenedioxydiphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30409128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-Ethylenedioxydiphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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